

Zotepine-d6 N-Oxide CAS number and molecular formula

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Compound of Interest

Compound Name: Zotepine-d6 N-Oxide

Cat. No.: B15144676

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In-Depth Technical Guide: Zotepine-d6 N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotepine is a second-generation antipsychotic medication utilized in the management of schizophrenia. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine and serotonin receptors. The metabolism of zotepine is a critical aspect of its pharmacology, leading to the formation of several metabolites, including Zotepine N-Oxide. The deuterated form, **Zotepine-d6 N-Oxide**, serves as a valuable tool in metabolic studies, particularly in pharmacokinetic research, allowing for the differentiation and quantification of the metabolite from the parent drug. This technical guide provides a comprehensive overview of **Zotepine-d6 N-Oxide**, focusing on its chemical properties, synthesis, metabolic pathways, and analytical methodologies.

Chemical and Physical Properties

While a specific CAS number for **Zotepine-d6 N-Oxide** is not publicly available, its molecular formula can be determined by integrating the structural information of Zotepine-d6 and the N-Oxide functional group. The non-deuterated form, Zotepine N-Oxide, has a registered CAS number of 63720-83-2 and a molecular formula of C18H18ClNO2S.[1][2] Zotepine-d6 possesses a molecular formula of C18H12D6ClNOS.[3]



Property	Value	Source
Compound Name	Zotepine-d6 N-Oxide	-
CAS Number	Not Available	-
Molecular Formula	C18H12D6CINO2S	Inferred
Parent Compound (Zotepine- d6) Molecular Formula	C18H12D6CINOS	[3]
Non-deuterated N-Oxide CAS Number	63720-83-2	[1][2]
Non-deuterated N-Oxide Molecular Formula	C18H18CINO2S	[1][2]

Synthesis of Zotepine-d6 N-Oxide

The synthesis of **Zotepine-d6 N-Oxide** involves the N-oxidation of Zotepine-d6. This can be achieved using a suitable oxidizing agent. A general protocol, based on the synthesis of similar N-oxides, is provided below.

Experimental Protocol: Synthesis of Zotepine-d6 N-Oxide

Materials:

- Zotepine-d6
- meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
- Dichloromethane (DCM) or other suitable aprotic solvent
- Sodium bicarbonate (aqueous solution)
- · Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography



• Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

- Dissolve Zotepine-d6 in a suitable solvent such as dichloromethane.
- Cool the solution in an ice bath.
- Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise to the cooled solution of Zotepine-d6. The molar ratio of the oxidizing agent to Zotepine-d6 should be carefully controlled to favor mono-N-oxidation.
- Stir the reaction mixture at a low temperature (e.g., 0-5 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude Zotepine-d6 N-Oxide using column chromatography on silica gel with an appropriate solvent system to yield the pure product.
- Characterize the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

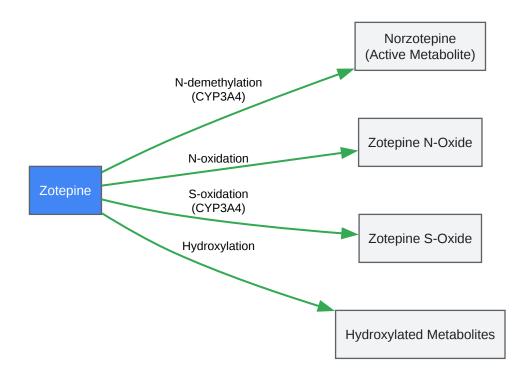
Metabolic Pathways of Zotepine

Zotepine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathways include N-demethylation to its active metabolite, norzotepine, and oxidation of the nitrogen and sulfur atoms.[3][4] Specifically, CYP3A4 is the main enzyme responsible for both N-demethylation and S-oxidation of zotepine.



Zotepine N-oxide has been identified as a metabolite in human liver microsomes, although its quantification can be challenging.

Below is a diagram illustrating the primary metabolic pathways of Zotepine.



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Caption: Primary metabolic pathways of Zotepine.

Quantitative Data

Quantitative data on the biological activity and pharmacokinetic properties of Zotepine N-Oxide, and specifically the deuterated form, are limited in publicly available literature. For comparative purposes, data for the parent compound, Zotepine, and its major active metabolite, norzotepine, are presented where available.



Parameter	Zotepine	Norzotepine	Zotepine N- Oxide	Zotepine-d6 N- Oxide
Cmax (ng/mL)	Varies with dose	Data not available	Data not available	Data not available
Tmax (hours)	2-4	Data not available	Data not available	Data not available
AUC (ng·h/mL)	Varies with dose	Data not available	Data not available	Data not available
Receptor Binding Affinity (Ki, nM)	D2: ~10, 5- HT2A: ~3	Less potent than Zotepine	Data not available	Data not available
In vitro activity (IC50, μM)	Data not available	Data not available	Data not available	Data not available

Analytical Methods

The analysis of Zotepine and its metabolites, including the N-oxide, in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Experimental Protocol: LC-MS/MS Analysis of Zotepine and Metabolites

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Plasma):

- To a 100 μL aliquot of plasma, add an internal standard (e.g., a deuterated analog of a related compound).
- Perform protein precipitation by adding 300 μL of acetonitrile.



- Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm particle size)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Zotepine: Precursor ion -> Product ion
 - Norzotepine: Precursor ion -> Product ion
 - Zotepine N-Oxide: Precursor ion -> Product ion
 - Zotepine-d6 N-Oxide: Precursor ion -> Product ion (adjusted for the mass difference due to deuterium)
- Optimization: The specific precursor and product ions, as well as other MS parameters (e.g., collision energy, declustering potential), should be optimized for each analyte.

Conclusion



Zotepine-d6 N-Oxide is an essential analytical standard for researchers in drug metabolism and pharmacokinetics. While specific quantitative data for this deuterated metabolite remains scarce, the methodologies for its synthesis and analysis are well-established based on the known chemistry of Zotepine and related compounds. This guide provides a foundational understanding for professionals working with Zotepine and its metabolites, highlighting the critical role of deuterated standards in advancing pharmaceutical research. Further studies are warranted to fully characterize the pharmacological and pharmacokinetic profile of Zotepine N-Oxide.

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